molecular formula C6H3Cl2F B1582246 2,5-Dichlorofluorobenzene CAS No. 348-59-4

2,5-Dichlorofluorobenzene

Cat. No.: B1582246
CAS No.: 348-59-4
M. Wt: 164.99 g/mol
InChI Key: BJQTYCQGIXZSNM-UHFFFAOYSA-N
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Description

2,5-Dichlorofluorobenzene is an organic compound with the chemical formula C6H3Cl2F. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

2,5-Dichlorofluorobenzene is a halogenated aromatic compound that primarily targets bacteria. It has been shown to inhibit the growth of gram-negative bacteria in vitro . Furthermore, this compound has been found to be active against Staphylococcus aureus and other gram-positive bacteria .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The inhibitory concentrations for this compound are in the range of 0.02 to 0.1 mM .

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis or protein production, leading to inhibited growth .

Pharmacokinetics

Given its molecular weight of 16499 , it is likely that the compound has good bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. This is achieved through its interaction with bacterial targets, leading to disruption of essential processes and ultimately, cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antibacterial activity may be affected by factors such as pH, temperature, and the presence of other substances. Additionally, the environmental impact of halogenated chemicals like this compound has become increasingly apparent over the past few decades .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,4-dichloro-2-nitrobenzene followed by reduction. Another method includes the direct fluorination of 1,4-dichlorobenzene using a fluorinating agent such as potassium fluoride in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through a multi-step process that includes nitration, chlorination, and fluorination reactions. The process involves the use of sulfuric acid and nitric acid for nitration, followed by chlorination with chlorine gas, and finally fluorination using potassium fluoride .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorofluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: It can be reduced to form corresponding aniline derivatives

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichlorofluorobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorofluorobenzene
  • 2,6-Dichlorofluorobenzene
  • 1,3-Dichlorofluorobenzene

Comparison: 2,5-Dichlorofluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorofluorobenzene and 2,6-Dichlorofluorobenzene, it has different electronic and steric properties, making it suitable for distinct synthetic routes and applications. Its position of chlorine and fluorine atoms allows for selective reactions that are not possible with other isomers .

Properties

IUPAC Name

1,4-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQTYCQGIXZSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188337
Record name Benzene, 1,4-dichloro-2-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-59-4
Record name Benzene, 1,4-dichloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594
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Record name 348-59-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-dichloro-2-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorofluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research article discuss the specific compound 2,5-Dichlorofluorobenzene?

A1: No, the research article focuses on the synthesis and antimicrobial activity of 2,4-dihalogenofluorobenzenes. While this compound shares a similar structure, the article does not provide specific data on this isomer. []

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